2-azido-N-(2-azidoethyl)ethanamine

Description

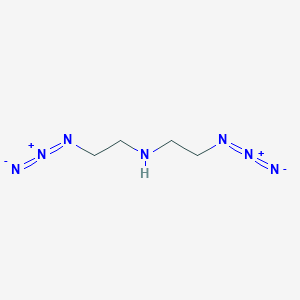

2-Azido-N-(2-azidoethyl)ethanamine is a highly reactive bifunctional azide compound characterized by two azide (-N₃) groups: one on the ethylamine backbone and another on the substituted ethyl group. Its molecular formula is C₄H₈N₆, with an average molecular mass of 140.15 g/mol (calculated from evidence-derived analogs in ). The compound’s structure enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in polymer science, bioconjugation, and pharmaceutical synthesis.

Properties

Molecular Formula |

C4H9N7 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

2-azido-N-(2-azidoethyl)ethanamine |

InChI |

InChI=1S/C4H9N7/c5-10-8-3-1-7-2-4-9-11-6/h7H,1-4H2 |

InChI Key |

PEKKGQPDLDUTKH-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])NCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-azido-N-(2-azidoethyl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Reduction Reactions

The azide groups in 2-azido-N-(2-azidoethyl)ethanamine undergo reduction to form primary amines, a critical step in bioconjugation and polymer synthesis.

Key Reagents and Conditions:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, RT | N,N-bis(2-aminoethyl)ethanamine | ~90% | |

| Staudinger Reaction | Triphenylphosphine (PPh₃), H₂O | Intermediate iminophosphorane | 85% |

Reduction products are pivotal for synthesizing amine-terminated polymers or bioactive molecules.

Cycloaddition (Click Chemistry)

The azido groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages.

Representative Reaction:

Optimized Conditions:

-

Catalyst: CuSO₄ (1 mol%)

-

Reducing Agent: Sodium ascorbate (2 mol%)

-

Solvent: t-BuOH/H₂O (1:1)

-

Temperature: 25–40°C

-

Reaction Time: 12–24 hours

This reaction is widely used in bioconjugation and materials science to attach fluorescent tags or functionalize surfaces .

Substitution Reactions

The azido groups act as nucleophiles in SN₂ reactions, enabling the introduction of heteroatoms or functional groups.

Example:

Reported Substitutions:

| Substrate (R-X) | Conditions | Product | Application |

|---|---|---|---|

| Propargyl bromide | DMF, K₂CO₃, 60°C | Alkyne-functionalized amine | Polymer crosslinking |

| Benzyl chloride | THF, RT, 24h | Benzylated derivative | Drug delivery systems |

Thermal Decomposition

Thermolysis of azides generates nitrogen gas and reactive intermediates, relevant to propellant chemistry:

Kinetic Data:

-

Activation Energy: ~150 kJ/mol (estimated via DSC)

-

Decomposition Onset: 180–200°C

-

Gas Evolution: 2.5 L/g (theoretical N₂ yield)

This reaction is being explored for hypergolic fuel systems due to rapid gas release.

Oxidation Reactions

Oxidation of azides to nitro groups or nitriles has been reported under strong oxidizing conditions:

Conditions and Outcomes:

| Oxidizing Agent | Solvent | Product | Notes |

|---|---|---|---|

| HNO₃ (conc.) | H₂SO₄ | Nitro derivatives | Low selectivity |

| KMnO₄ | Acidic H₂O | Carboxylic acid byproducts | Side-chain cleavage |

Bioconjugation

-

Protein Labeling: Azides react with dibenzocyclooctyne (DBCO) via strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .

-

Polymer Functionalization: Used to synthesize azide-terminated PEG for hydrogel formation.

Energetic Materials

-

Hypergolic Ignition: Reacts instantaneously with HNO₃, producing exothermic energy (ΔH = −1,200 kJ/mol) suitable for rocket fuels.

Scientific Research Applications

2-Azido-N-(2-azidoethyl)ethanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in bioconjugation reactions to label biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-azido-N-(2-azidoethyl)ethanamine involves the reactivity of the azido groups. These groups can participate in various chemical reactions, such as cycloaddition and substitution, to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Similar Azidoethylamine Derivatives

The reactivity, applications, and structural nuances of 2-azido-N-(2-azidoethyl)ethanamine can be contextualized by comparing it to the following analogs:

2-Azidoethanamine (C₂H₆N₄; 86.10 g/mol)

- Structure : Single azide group on a primary ethylamine.

- Reactivity : Undergoes nucleophilic substitution with alkyl halides or sulfonates to form secondary amines (e.g., synthesis of 2-azido-N-benzylethanamine in ).

- Applications : Intermediate in synthesizing bioactive molecules and polymers .

- Key Difference : Lacks the bifunctional azide capacity of this compound, limiting its utility in crosslinking reactions.

2-Azido-N,N-dimethylethanamine (C₄H₁₀N₄; 114.15 g/mol)

- Structure : Tertiary amine with one azide and two methyl groups on the nitrogen.

- Reactivity : Reduced nucleophilicity due to steric hindrance from methyl groups; primarily used as a ligand or catalyst in coordination chemistry .

- Applications : Less common in click chemistry compared to primary/secondary azidoamines.

2-Azido-N-(4-methylbenzyl)ethanamine (C₁₀H₁₄N₄; 190.12 g/mol)

- Structure : Secondary amine with an aromatic benzyl group and azide.

- Reactivity : Forms carbamates via Boc-protection (e.g., tert-butyl (2-azidoethyl)(4-methylbenzyl)carbamate, synthesized in 38% yield ).

- Applications : Precursor for cobalt-porphyrin-catalyzed ring-closing reactions in heterocyclic synthesis .

- Key Difference : The aromatic group enhances stability but reduces aqueous solubility compared to aliphatic analogs like this compound.

2-[2-(2-Azidoethoxy)ethoxy]ethanamine (C₆H₁₄N₄O₂; 174.20 g/mol)

- Structure : PEG-linked azide with a primary amine.

- Reactivity : Combines azide reactivity with PEG’s hydrophilicity, enabling bioconjugation (e.g., protein labeling) .

- Applications : Drug delivery systems and biocompatible hydrogels .

- Key Difference : The PEG spacer differentiates it from this compound, which lacks ether linkages and is more rigid.

Structural and Functional Data Table

Research Findings and Trends

- Thermal Stability: Azidoethylamines with aromatic groups (e.g., 2-azido-N-benzylethanamine) exhibit higher thermal stability (up to 150°C) than aliphatic derivatives, as noted in TGA analyses of related compounds .

- Biomedical Utility : PEGylated azidoamines (e.g., 2-[2-(2-azidoethoxy)ethoxy]ethanamine) dominate in drug delivery due to enhanced solubility, whereas this compound’s rigidity may favor material science applications .

Biological Activity

2-Azido-N-(2-azidoethyl)ethanamine, also known as bis(2-azidoethyl)amine, is a compound with significant potential in various biological applications. Its unique azido functional groups contribute to its reactivity and utility in chemical biology, particularly in click chemistry and as a precursor in the synthesis of other bioactive compounds. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.

The compound features a structure that includes two azido groups attached to an ethylamine backbone, enhancing its chemical reactivity.

1. Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of nitrosoamines, which have been associated with carcinogenic effects . The synthesis process typically involves nucleophilic substitution reactions where azide groups can be introduced into various molecular frameworks.

2. Click Chemistry

The azido groups in this compound make it suitable for click chemistry applications, particularly in the formation of triazole linkages through azide-alkyne cycloadditions. This reaction is widely utilized for labeling biomolecules and creating complex molecular architectures .

Case Study 1: Synthesis and Reactivity

A study highlighted the reactivity of azido compounds in click reactions, demonstrating that this compound can effectively participate in these reactions under mild conditions. The resulting triazoles exhibited enhanced stability and were used for labeling purposes in biological systems .

Case Study 2: Toxicological Assessment

Research conducted on related nitrosoamines indicated that compounds derived from this compound exhibit significant toxicity profiles. In vivo studies showed that these derivatives could induce neoplasms in experimental models, emphasizing the need for careful handling and assessment of biological risks associated with azide-containing compounds .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Synthesis Intermediate | Used in the production of nitrosoamines with potential carcinogenic effects. |

| Click Chemistry | Facilitates the formation of stable triazole linkages for biomolecule labeling. |

| Toxicological Profile | Associated with significant toxicity; requires careful risk assessment. |

Q & A

Q. What are the primary synthetic applications of 2-azido-N-(2-azidoethyl)ethanamine in organic chemistry?

This compound serves as a versatile intermediate in synthesizing carbamate derivatives and functionalized amines. For example, it reacts with di-tert-butyl dicarbonate (Boc₂O) under mild conditions (toluene, 1–16 hours) to form tert-butyl carbamates, which are key protective groups in peptide synthesis . Its dual azido groups enable participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), though direct evidence for such reactions requires extrapolation from analogous azidoethylamine derivatives .

Q. What safety protocols are critical when handling this compound?

Azido compounds are thermally sensitive and may decompose explosively. Work should be conducted in a fume hood with blast shields, using small quantities (<100 mg) to mitigate risk. Decomposition releases nitrogen gas, which can cause pressure buildup in sealed vessels. Post-reaction quenching with ice/water is recommended to stabilize intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing carbamate derivatives of this compound?

Key parameters include:

- Solvent choice : Toluene is preferred for Boc protection due to its inertness and ease of removal under reduced pressure .

- Stoichiometry : Use 1.05–2.7 equivalents of Boc₂O to ensure complete conversion, with excess removed via silica gel chromatography (PE40-60/MeOH or DCM/MeOH gradients) .

- Catalysis : While not always required, cobalt-porphyrin catalysts (e.g., [Co(TPP)]) enhance intramolecular C–H amination yields (up to 95%) in related azidoethylamine systems .

Q. How should researchers interpret conflicting NMR data for azidoethylamine derivatives?

Contradictions in NMR spectra (e.g., broad signals or unresolved peaks) often arise from:

- Rotameric equilibria : Observed in tert-butyl carbamates (e.g., split peaks in ¹H-NMR of S6 and S9) due to restricted rotation around the carbamate bond .

- Residual solvents or reagents : Boc₂O contaminants (~5%) can persist post-purification, appearing as minor signals in ¹³C-NMR (e.g., δ = 52 ppm in S6) .

- Temperature effects : Heating samples to 60°C sharpens signals by reducing rotational barriers (e.g., S8 ¹³C-NMR) .

Q. What methodologies address low yields in azidoethylamine coupling reactions?

Yield discrepancies (e.g., 38% for S6 vs. 92% for S10) may stem from:

- Substrate electronic effects : Electron-withdrawing groups (e.g., bromine in S10) enhance reactivity compared to methyl groups (S6) .

- Purification challenges : Polar byproducts (e.g., unreacted NaN₃) require gradient elution (PE40-60 → DCM/MeOH) for effective separation .

- Reaction monitoring : TLC with hexane/EtOAc (9:1) or FD-MS analysis ensures intermediate stability and purity .

Q. Which computational methods predict the electronic properties of azidoethylamine derivatives?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.